

Technical Guide: D-Glycero-D-guloheptonate-d7

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Compound of Interest		
Compound Name:	D-Glycero-D-guloheptonate-d7	
Cat. No.:	B12415972	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **D-Glycero-D-guloheptonate-d7**, a deuterated form of D-Glycero-D-guloheptonate. This document summarizes its chemical and physical properties, provides hypothetical experimental protocols for its synthesis and analysis, and explores its potential biological relevance.

Core Data Presentation

D-Glycero-D-guloheptonate-d7 is a stable isotope-labeled compound primarily used as an internal standard or tracer in metabolic research. The following table summarizes the available quantitative data for its sodium salt dihydrate form.

Property	Value	Reference
Product Name	Sodium D-Glycero-D- guloheptonate-d7 · 2H2O	CDN Isotopes
Molecular Weight	255.21 g/mol	CDN Isotopes
Isotopic Enrichment	98 atom % D	CDN Isotopes
Chemical Formula	C7D7H6NaO8 · 2H2O	Inferred from supplier data
CAS Number (Unlabelled)	10094-62-9 (for Sodium D- Glycero-D-guloheptonate)	CDN Isotopes



Chemical Structure

The precise location of the seven deuterium atoms on the D-Glycero-D-guloheptonate backbone is not explicitly defined in publicly available data. However, based on common deuteration methods for carbohydrates, it is plausible that the deuterium atoms replace hydrogens on the carbon backbone. The fundamental structure of the non-deuterated D-glycero-D-gulo-heptonic acid is presented below.

Caption: General structure of D-glycero-D-gulo-heptonic acid.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **D-Glycero-D-guloheptonate-d7** are not readily available. The following are proposed methodologies based on general procedures for similar compounds.

Hypothetical Synthesis of D-Glycero-D-guloheptonated7

This protocol is adapted from general methods for deuterium labeling of organic compounds.

Objective: To synthesize **D-Glycero-D-guloheptonate-d7** from D-Glycero-D-guloheptonate.

Materials:

- D-Glycero-D-guloheptonate
- Deuterium oxide (D₂O, 99.8 atom % D)
- Palladium on carbon (Pd/C, 10% w/w)
- Aluminum powder (Al)
- Inert gas (Argon or Nitrogen)
- Reaction vessel suitable for pressure reactions
- Magnetic stirrer and heating mantle



Procedure:

- Catalyst Preparation: In a clean, dry reaction vessel, add Pd/C (5 mol%) and aluminum powder (2 equivalents).
- Reaction Setup: Add D-Glycero-D-guloheptonate (1 equivalent) to the vessel. Evacuate the vessel and backfill with an inert gas three times.
- Deuteration: Add D₂O to the reaction mixture under an inert atmosphere. Seal the vessel and heat the mixture to 100-120°C with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by mass spectrometry to determine the extent of deuteration.
- Work-up: After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature. Filter the reaction mixture to remove the catalyst.
- Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
- Salt Formation: To obtain the sodium salt, dissolve the purified acid in water and neutralize
 with an equimolar amount of sodium bicarbonate. Lyophilize the solution to obtain Sodium DGlycero-D-guloheptonate-d7.

Proposed Analytical Workflow

Objective: To confirm the identity and purity of synthesized **D-Glycero-D-guloheptonate-d7**.



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Caption: Analytical workflow for **D-Glycero-D-guloheptonate-d7**.



Methodology:

- Mass Spectrometry (MS):
 - Technique: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in negative ion mode.
 - Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).
 - Expected Result: The mass spectrum should show a prominent ion corresponding to the [M-H]⁻ of **D-Glycero-D-guloheptonate-d7**. The measured mass should be consistent with the calculated exact mass, confirming the incorporation of seven deuterium atoms.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Techniques: ¹H NMR and ¹³C NMR spectroscopy.
 - Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., D₂O).
 - Expected Result: In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the seven deuterated positions compared to the spectrum of the non-deuterated standard. The ¹³C NMR spectrum can provide information about the carbon skeleton and confirm the overall structure.
- Purity Assessment:
 - Technique: High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., refractive index or evaporative light scattering detector).
 - Method: Develop a suitable isocratic or gradient method using a hydrophilic interaction liquid chromatography (HILIC) column.
 - Expected Result: A single major peak, indicating the chemical purity of the compound.

Biological Context and Signaling Pathways



Foundational & Exploratory

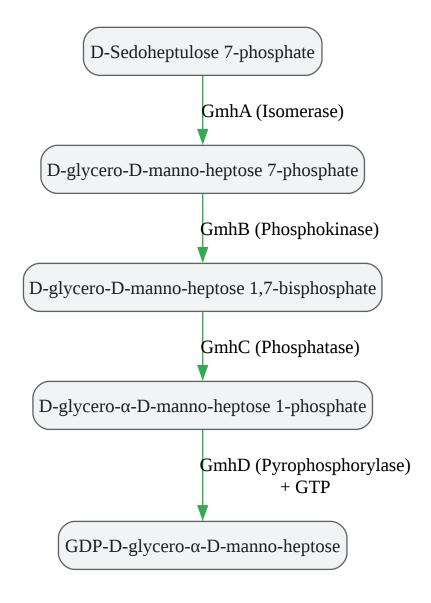
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Direct involvement of D-Glycero-D-guloheptonate in specific signaling pathways is not well-documented. However, a related heptose, D-glycero-D-manno-heptose, is a known component of the lipopolysaccharide (LPS) in Gram-negative bacteria. The biosynthesis of its nucleotide-activated form, GDP-D-glycero- α -D-manno-heptose, is a critical pathway in these organisms. While not identical, understanding this pathway provides a framework for the potential metabolic context of related heptonic acids.

A study investigating the effects of D-glycero-D-gulo-heptose on D-glucose metabolism and insulinotropic action in rat pancreatic islets concluded that it did not significantly affect glucose-induced insulin release and was not a suitable substitute for D-mannoheptulose in inhibiting D-glucose phosphorylation.[1]

The biosynthesis of the related GDP-D-glycero- α -D-manno-heptose involves a series of enzymatic steps, which can be visualized as a potential metabolic pathway for heptoses.





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Caption: Biosynthesis of GDP-D-glycero- α -D-manno-heptose.

This pathway highlights the enzymatic transformations that heptose phosphates undergo in biological systems. While D-Glycero-D-guloheptonate is not a direct intermediate, its structural similarity suggests it could potentially interact with enzymes involved in heptose metabolism, making its deuterated form a valuable tool for metabolic flux analysis and inhibitor screening studies.

Conclusion



D-Glycero-D-guloheptonate-d7 is a valuable research tool for scientists in various fields, including metabolism, drug development, and biochemistry. While specific experimental and biological data for this particular deuterated compound are limited, this guide provides a foundational understanding based on available information for related compounds. The proposed protocols and workflows offer a starting point for researchers utilizing this stable isotope-labeled molecule in their studies. Further research is needed to fully elucidate its properties and potential biological roles.

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References

- 1. Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]
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